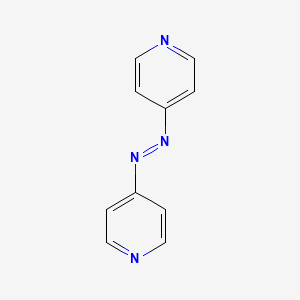

(E)-1,2-di(pyridin-4-yl)diazene

Description

Overview of (E)-1,2-di(pyridin-4-yl)diazene as a Representative Heteroaryl Azo Compound

This compound is a symmetric, rigid, and planar molecule with the chemical formula C₁₀H₈N₄. The "(E)" designation refers to the trans configuration of the pyridine (B92270) rings with respect to the central -N=N- double bond, which is the more stable isomer. This compound belongs to the larger class of heteroaryl azo compounds, which are derivatives of azobenzene (B91143) where one or both of the phenyl rings are replaced by a heterocyclic ring system. researchgate.netrug.nl The presence of the nitrogen-containing pyridine rings distinguishes it from its more commonly studied carbocyclic counterpart, azobenzene.

The synthesis of this compound is typically achieved through the oxidative coupling of 4-aminopyridine (B3432731). A common laboratory method involves the use of sodium hypochlorite (B82951) as the oxidizing agent in an aqueous solution. The purity of the resulting compound is often verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

The key properties of this compound that make it a subject of intense research include its ability to act as a bridging ligand in coordination polymers and metal-organic frameworks (MOFs), its photoresponsive behavior, and its capacity to form hydrogen bonds. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈N₄ |

| Molecular Weight | 184.20 g/mol |

| Melting Point | 108–109 °C |

| Appearance | Orange to light orange crystals |

| Isomer | (E) or trans |

Source:

Significance of Diazene (B1210634) and Pyridine Moieties in Molecular Design for Advanced Materials and Systems

The functionality of this compound is intrinsically linked to the distinct properties of its two core components: the diazene group and the pyridine rings.

The diazene moiety (-N=N-) is a photochromic group, meaning it can undergo reversible isomerization between its trans (E) and cis (Z) forms upon irradiation with light of specific wavelengths. researchgate.netrsc.org This photoisomerization leads to significant changes in molecular geometry, dipole moment, and absorption spectra, making diazene-containing compounds like this compound attractive for the development of molecular switches, photoresponsive materials, and light-driven devices. nih.govacs.org The redox-active nature of the azo group also contributes to its utility in various applications.

The pyridine moieties are six-membered aromatic heterocycles containing a nitrogen atom. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a good Lewis base and an excellent coordination site for metal ions. nih.govijpsonline.comresearchgate.net This property is fundamental to the use of this compound as a ligand in the construction of coordination polymers and MOFs. alfa-chemistry.comresearchgate.net The pyridine ring can also participate in non-covalent interactions such as hydrogen bonding and halogen bonding, which are crucial for the design of supramolecular assemblies. nih.gov The incorporation of pyridine rings into molecular structures can also enhance properties like water solubility and bioavailability in certain contexts. nih.gov

The combination of a photoresponsive diazene core with the coordinating and hydrogen-bonding capabilities of the terminal pyridine rings in a single molecule provides a powerful tool for designing multifunctional materials with tunable properties. nih.gov

Historical Context and Evolution of Research on this compound and Related Azopyridine Derivatives

The study of azo compounds dates back to the 19th century with the discovery of azobenzene. However, the systematic investigation of heteroaryl azo compounds, including azopyridines, is a more recent development. researchgate.netrug.nl Initial interest in azopyridine derivatives was often linked to their potential as dyes and indicators due to their vibrant colors.

In recent decades, research on this compound and its analogs has expanded significantly, driven by the growing field of supramolecular chemistry and materials science. nih.gov Researchers have recognized the potential of these compounds as building blocks for creating complex, functional architectures.

Table 2: Evolution of Research Focus on this compound

| Time Period | Key Research Areas | Representative Findings |

| Early Studies | Synthesis and basic characterization | Development of synthetic routes, such as the oxidation of aminopyridines. |

| Late 20th Century | Coordination chemistry | Use as ligands to form coordination complexes with various metal ions. |

| Early 21st Century | Supramolecular chemistry, Crystal engineering | Design of co-crystals and hydrogen-bonded networks. alfa-chemistry.com |

| Recent Years | Photoresponsive materials, Metal-Organic Frameworks (MOFs) | Development of light-switchable materials, porous frameworks for gas storage and catalysis. alfa-chemistry.com |

The evolution of research has seen a shift from studying the molecule in isolation to harnessing its properties for the construction of sophisticated materials. The ability to precisely control the structure and function of materials at the molecular level has positioned this compound and other azopyridine derivatives as key components in the quest for novel smart materials. nih.gov The ongoing exploration of their photoresponsive behavior, coordination chemistry, and self-assembly properties promises to unlock even more advanced applications in the future.

Structure

3D Structure

Propriétés

IUPAC Name |

dipyridin-4-yldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPMSLUFFIXCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N=NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285862 | |

| Record name | 4,4'-Azodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2632-99-7 | |

| Record name | 4,4'-Azodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 4,4'-azobis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for E 1,2 Di Pyridin 4 Yl Diazene

Coupling Reactions Utilizing 4-Aminopyridine (B3432731) as a Precursor

A common and straightforward method for the synthesis of (E)-1,2-di(pyridin-4-yl)diazene involves the oxidative coupling of 4-aminopyridine. This approach is valued for its operational simplicity and the ready availability of the precursor.

One of the most frequently employed oxidizing agents for this transformation is sodium hypochlorite (B82951) (NaOCl). The reaction is typically carried out in an aqueous medium under controlled temperature conditions. The process involves the dropwise addition of a sodium hypochlorite solution to a cooled solution of 4-aminopyridine. Maintaining a low temperature (around 5-10°C) is crucial to control the reaction rate and minimize the formation of byproducts. Following the addition, the reaction mixture is stirred for a period to ensure complete conversion. The product, this compound, often precipitates from the reaction mixture as a solid and can be isolated by filtration.

A typical experimental procedure is as follows: 4-aminopyridine is dissolved in water and the solution is cooled in an ice bath. An aqueous solution of sodium hypochlorite is then added dropwise while monitoring the temperature to keep it below 10°C. After the addition is complete, the mixture is stirred for an additional 1.5 hours at a low temperature. The resulting solid product is collected by filtration and air-dried. This method generally affords the crude product in good yield.

| Reactant/Reagent | Typical Quantity | Role |

| 4-Aminopyridine | 0.5 mole | Precursor |

| Sodium Hypochlorite (5.25% solution) | 0.72 mole | Oxidizing Agent |

| Water | 400 mL | Solvent |

| Reaction Conditions | ||

| Temperature | 5-10 °C | |

| Reaction Time | ~2 hours |

Advanced Synthetic Strategies for Stereoselective Formation of this compound

While the oxidative coupling of 4-aminopyridine is a robust method, research into more advanced and stereoselective synthetic strategies continues to evolve. These methods often provide greater control over the reaction and can lead to higher purity of the desired (E)-isomer.

Baeyer–Mills Reaction: The Baeyer–Mills reaction offers an alternative route to azopyridines. This reaction involves the condensation of a nitroso compound with an amine. For the synthesis of asymmetrically substituted azopyridines, this method is particularly useful. While not a direct coupling of 4-aminopyridine to form the symmetrical product, the principles can be adapted. For instance, the reaction of 4-nitrosopyridine with 4-aminopyridine could theoretically yield the desired product. The synthesis of the required nitroso precursor is a key step in this approach.

Catalytic Oxidative Coupling: More modern approaches focus on the use of transition metal catalysts to effect the oxidative coupling of anilines and their heteroaromatic analogs. For example, copper(I) catalysts have been shown to be effective in the oxidative coupling of anilines to azo compounds in the presence of an oxidant. This catalytic approach can offer milder reaction conditions and potentially higher selectivity. The general mechanism involves the coordination of the amine to the metal center, followed by oxidative coupling to form the azo linkage. While specific examples for the synthesis of this compound using this method are not extensively documented, it represents a promising area for future development.

Stereoselective Control: The (E)-isomer of 1,2-di(pyridin-4-yl)diazene is generally the thermodynamically more stable isomer and is often the major product in many synthetic preparations. However, achieving high stereoselectivity for the (E)-isomer is crucial for applications where the geometric properties of the molecule are important. The choice of reaction conditions, such as solvent and temperature, can influence the isomeric ratio. Furthermore, certain catalytic systems are known to favor the formation of one isomer over the other. For instance, the use of specific silver catalysts has been reported to influence the stereochemical outcome in the synthesis of other azo compounds.

Purification and Characterization Techniques for High-Purity this compound in Research

Obtaining high-purity this compound is essential for its application in research, particularly in the fields of coordination chemistry and materials science, where impurities can significantly affect the properties of the resulting materials. A combination of purification and characterization techniques is employed to ensure the identity and purity of the compound.

Purification Techniques:

Recrystallization: This is a fundamental and widely used technique for purifying the crude product obtained from synthesis. The choice of solvent is critical for successful recrystallization. For this compound, solvents such as methylcyclohexane (B89554) and methanol (B129727) have been reported to be effective. alfa-chemistry.com The process involves dissolving the crude solid in a minimum amount of hot solvent and then allowing the solution to cool slowly. The pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The resulting crystals are then collected by filtration.

Column Chromatography: For more challenging purifications or to separate mixtures of (E) and (Z) isomers, column chromatography is a powerful tool. rsc.org A stationary phase, such as silica (B1680970) gel or alumina, is packed into a column, and the crude mixture is loaded onto the top. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. The separated components are then collected as fractions as they elute from the column. Liquid chromatography coupled with UV detection (LC-UV) can be used to monitor the separation of isomers. rsc.org

Characterization Techniques:

The identity and purity of the synthesized this compound are confirmed using a variety of analytical methods:

Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. The reported melting point for 4,4'-azodipyridine is in the range of 87-89°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable tools for elucidating the molecular structure of the compound. The chemical shifts and coupling patterns of the protons and carbons in the pyridine (B92270) rings provide definitive evidence for the structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching and bending vibrations of the pyridine rings and the N=N azo group can be observed in the IR spectrum. For instance, bands around 1596 cm-1 can be attributed to the C=N and C=C stretching vibrations of the pyridine ring. alfa-chemistry.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Azobenzenes are known for their characteristic n→π* and π→π* transitions. The (E)-isomer typically exhibits a strong π→π* absorption band at a shorter wavelength and a weaker n→π* band at a longer wavelength.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak in the mass spectrum corresponds to the mass of the this compound molecule.

| Technique | Information Obtained |

| Melting Point | Purity assessment |

| 1H and 13C NMR | Molecular structure confirmation |

| Infrared (IR) Spectroscopy | Identification of functional groups |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions and isomeric configuration |

| Mass Spectrometry (MS) | Molecular weight determination |

| Single-Crystal X-ray Diffraction | Definitive 3D structure and stereochemistry |

Coordination Chemistry of E 1,2 Di Pyridin 4 Yl Diazene

(E)-1,2-di(pyridin-4-yl)diazene as an N-Donor Ligand

The unique structural characteristics of this compound, often abbreviated as "azpy" or "dpa," allow it to function as a versatile N-donor ligand in the formation of coordination complexes. Its ability to coordinate with metal ions through its pyridyl nitrogen atoms and the central azo bridge underpins its utility in constructing diverse and functional materials.

Monodentate and Bidentate Coordination Modes

This compound primarily exhibits monodentate and bidentate coordination modes. In its monodentate fashion, only one of the pyridyl nitrogen atoms coordinates to a metal center. This mode of interaction is less common but can be observed in specific steric or stoichiometric conditions.

More frequently, the ligand acts in a bidentate fashion, where both pyridyl nitrogen atoms bind to metal centers. This can occur in a chelating manner to a single metal ion, though this is rare due to the large bite angle and the rigid nature of the ligand. The most prevalent bidentate coordination involves the bridging of two different metal centers.

Bridging Spacer Functionality via Pyridyl Nitrogen Atoms

The linear and rigid nature of this compound makes it an excellent bridging spacer. The pyridyl nitrogen atoms at opposite ends of the molecule can coordinate to two separate metal ions, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. This bridging capability is fundamental to the construction of extended networks with tailored porosity and dimensionality. For instance, it has been used to synthesize 1D and 2D frameworks with transition metals like zinc and mercury.

Role of the Redox-Active Azo Group in Metal Coordination

A key feature of this compound is its redox-active azo (–N=N–) group. This group can participate in coordination to metal ions, although this is less common than coordination through the pyridyl nitrogens. More significantly, the azo group imparts redox activity to the resulting coordination complexes. This property allows the metal-organic frameworks and coordination polymers to be used in applications such as catalysis and sensing, where electron transfer processes are crucial. The π-conjugation across the azo bridge also facilitates electronic communication between the metal centers it links.

Synthesis and Structural Elucidation of Metal Complexes with this compound

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system. The resulting structures are then often characterized using single-crystal X-ray diffraction to determine their precise three-dimensional arrangement.

Formation of Stable Metal-(this compound) Complexes with Various Metal Ions

Stable coordination complexes of this compound have been successfully synthesized with a variety of metal ions. These include transition metals such as copper(II), cobalt(II), nickel(II), zinc(II), cadmium(II), mercury(II), and silver(I), as well as lanthanides. alfa-chemistry.comchemsociety.org.ngnih.gov The choice of metal ion, counter-anion, and reaction conditions (e.g., solvent, temperature, and stoichiometry) can influence the final structure and dimensionality of the resulting coordination polymer or discrete complex. For example, cobalt metal-organic frameworks have been synthesized for applications in water splitting. alfa-chemistry.com The synthesis often involves solvothermal methods, where the reactants are heated in a sealed vessel to promote crystallization. alfa-chemistry.com

| Metal Ion | Resulting Complex Type | Application/Feature |

| Copper(II) | Coordination Polymer | Distorted octahedral coordination, potential for polymeric chain formation. |

| Cobalt(II) | Metal-Organic Framework | Water splitting electrocatalysts. alfa-chemistry.com |

| Nickel(II) | 2D Square Lattice | Structural phase transitions. alfa-chemistry.com |

| Zinc(II) | Coordination Polymer | Catalysis and sensing. |

| Mercury(II) | Coordination Polymer | Catalysis and sensing. |

| Silver(I) | Coordination Complex | --- |

| Ruthenium(II) | Molecular Rectangle | Self-assembly into supramolecular structures. alfa-chemistry.com |

Single Crystal X-ray Diffraction Studies of this compound Coordination Compounds

| Compound | Crystal System | Space Group | Key Structural Features |

| [Cu(azpy)₃(H₂O)₂]n | --- | --- | Distorted octahedral Cu(II), azo group participates in polymeric chain. |

| sql-(azpy)(pdia)-Ni | --- | --- | 2D square lattice topology. alfa-chemistry.com |

| Ruthenium-based molecular rectangles | --- | --- | Self-assembled rectangular structures. alfa-chemistry.com |

| [Co₃L(nitrene)(H₂O)₄]·DMF | --- | --- | Cobalt-based metal-organic framework. alfa-chemistry.com |

Distorted Octahedral Geometries in Copper(II) Complexes

While specific studies detailing the distorted octahedral geometry in copper(II) complexes with this compound are not extensively available in the provided search results, the general principles of copper(II) coordination chemistry suggest that such distortions would be expected. The coordination of the pyridyl nitrogen atoms of this compound to a copper(II) center, along with other ligands to complete the coordination sphere, would likely result in a tetragonally distorted octahedral environment. For instance, a dinuclear copper(II) complex with a carboxylate-bridged structure displayed a distorted square-pyramidal and a distorted square-planar geometry around the two copper centers. koreascience.kr

Polymeric Chain Formation in Metal-(this compound) Systems

The bifunctional nature of this compound, with its two terminally located pyridyl nitrogen atoms, makes it an excellent building block for the construction of coordination polymers. These systems often feature the ligand bridging between metal centers, leading to the formation of one-dimensional, two-dimensional, or even three-dimensional networks.

Crystal Structure Analysis of Rhenium(I) and Ruthenium(II) Complexes

Rhenium(I) Complexes: Studies on dinuclear rhenium(I) tricarbonyl halide complexes with bridging ligands like 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPT) provide insights into the coordination behavior of rhenium. nih.govfigshare.com These studies reveal how such ligands can bridge two Re(I) centers. While a direct crystal structure of a rhenium complex with this compound was not found, the existing data on similar systems suggest that this compound would likely act as a bridging ligand between two Re(CO)₃X units. The coordination environment around the rhenium centers is typically a distorted octahedron. nih.govfigshare.comunipd.it

Below is a table summarizing crystallographic data for related dinuclear Rhenium(I) complexes, illustrating typical crystal systems and space groups.

| Compound | Crystal System | Space Group | Ref |

| (μ-TPT)[ReCl(CO)₃]₂ | Triclinic | P-1 | nih.gov |

| [μ-C₃N₃(OMe)(py)₂][ReCl(CO)₃]₂ | Monoclinic | C2/c | nih.gov |

| [μ-C₃N₃(OMe)(py)₂][ReBr(CO)₃]₂ | Monoclinic | C2/c | nih.gov |

| C₃₈H₆₆Br₂O₂OsP₂ | Triclinic | P-1 | researchgate.net |

Ruthenium(II) Complexes: Ruthenium(II) complexes also form a wide range of coordination geometries. For instance, a ruthenium(II) complex with a p-cymene (B1678584) ligand exhibits a pseudo-octahedral geometry. researchgate.net The coordination of this compound to a Ru(II) center would likely result in a complex where the ligand occupies one or two coordination sites, depending on whether it acts in a monodentate or bidentate fashion. In a polymeric structure, it would act as a bridging ligand. The geometry around the ruthenium center in such complexes is often described as a distorted octahedron or a "piano-stool" geometry if a facial capping ligand like p-cymene is present. nih.gov

The following table presents crystallographic data for some Ruthenium(II) complexes, showcasing the diversity in their structures.

| Compound | Crystal System | Space Group | Ref |

| C₅₉H₆₄Cl₂I₄P₂Ru₂ | Triclinic | P-1 | researchgate.net |

| Ruthenium(II) complex with 2,2'-PyBIm | Not specified | Not specified | nih.gov |

Catalytic Applications and Reactivity of this compound Metal Complexes

The incorporation of this compound into metal complexes can significantly influence their catalytic activity and reactivity. The electronic properties of the ligand, coupled with the nature of the metal center, can be fine-tuned to create catalysts for a variety of chemical transformations.

Enhanced Catalytic Activity and Stability Compared to Non-Coordinated Ligands

The coordination of a ligand to a metal center can enhance its catalytic activity and stability. This is a well-established principle in coordination chemistry and catalysis. For instance, the catalytic activity of iridium complexes in alcohol dehydration was found to be dependent on the electronic modifications of the pyridyl-triazolylidene ligands. researchgate.net Similarly, ruthenium complexes have shown synergistic effects in their anti-biofilm activity compared to the free ligand. nih.gov

While specific examples of enhanced catalytic activity for this compound complexes are not detailed in the search results, the general principle suggests that its coordination to a metal center could lead to:

Activation of the ligand: The electronic properties of the diazene (B1210634) bridge or the pyridyl rings could be altered upon coordination, making them more susceptible to participate in catalytic cycles.

Stabilization of reactive intermediates: The metal-ligand framework can stabilize intermediates formed during a catalytic reaction, thereby lowering the activation energy and increasing the reaction rate.

Creation of a specific active site: The geometry of the metal complex can create a well-defined active site that promotes a particular reaction pathway with high selectivity.

Cobalt Metal-Organic Frameworks Synthesized from this compound as Water Splitting Electrocatalysts

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and chemical stability make them promising candidates for various applications, including catalysis. nih.gov

Cobalt-based MOFs, in particular, have garnered attention for their potential as electrocatalysts for water splitting, a key process for producing clean hydrogen fuel. A cobalt MOF synthesized using 4,6-diamino-2-thiopyrimidine as the organic linker has demonstrated catalytic activity, which is attributed to the Lewis acidity of the cobalt centers. nih.gov

Although there is no specific report on a cobalt MOF synthesized from this compound for water splitting in the provided results, the structural characteristics of this ligand make it a suitable candidate for constructing such a framework. The linear and rigid nature of this compound could lead to the formation of a well-ordered porous structure with accessible cobalt active sites. The pyridyl nitrogen atoms would coordinate to the cobalt ions, creating a robust framework. The electronic properties of the diazene bridge could also play a role in the electrocatalytic performance of the resulting MOF.

Modulation of Electronic Properties in Metal Centers through this compound Ligand Design

The electronic properties of a metal center in a complex can be systematically tuned by modifying the ligands coordinated to it. This principle is fundamental to the design of catalysts with specific reactivity. The electron-donating or electron-withdrawing nature of the substituents on the ligand can influence the electron density at the metal center, thereby affecting its redox potential and its ability to participate in catalytic reactions.

The this compound ligand offers several avenues for modulating the electronic properties of a coordinated metal center:

The Diazene Bridge: The -N=N- group is known to have interesting electronic properties and can participate in redox processes. Its ability to accept or donate electron density can be influenced by the substituents on the pyridyl rings.

The Pyridyl Rings: The electronic nature of the pyridyl rings can be modified by introducing electron-donating or electron-withdrawing groups at various positions. This, in turn, will affect the electron density on the coordinating nitrogen atom and, consequently, the electronic properties of the metal center.

Research on other pyridyl-containing ligands has shown that such modifications can have a profound impact on the catalytic activity and selectivity of the corresponding metal complexes. researchgate.net For example, in group 4 metallocene complexes, the reactivity was found to be dependent on the nature of the substituents on the pyridine (B92270) ring. researchgate.net Therefore, the rational design of this compound derivatives provides a powerful tool for fine-tuning the electronic and catalytic properties of their metal complexes.

Photochemical Reactivity of this compound Metal Complexes

While detailed photochemical studies specifically on azpy-metal complexes are emerging, the behavior of analogous systems provides a strong basis for understanding their potential reactivity. For instance, the closely related ligand (E)-1,2-di(pyridin-4-yl)ethene (dpe), which has a C=C double bond instead of the N=N bond, has been extensively studied in the context of photochemical reactions within coordination polymers. Metal complexes of dpe can undergo a [2+2] cycloaddition reaction upon UV irradiation, leading to the formation of a cyclobutane (B1203170) ring and a significant structural transformation of the coordination network. researchgate.net This process has been shown to be a single-crystal-to-single-crystal (SCSC) transformation in some cases, allowing for precise structural characterization of the photoproduct. researchgate.net

Given the isoelectronic nature of the -N=N- and -CH=CH- groups, it is highly probable that metal complexes of this compound will exhibit similar photochemical reactivity. The photoisomerization of the azpy ligand from the linear trans form to the bent cis form upon UV irradiation would dramatically alter the geometry of the ligand and, consequently, the structure of the metal complex or coordination polymer. This photo-induced change can be harnessed for applications in photoswitchable materials, light-driven molecular motors, and photo-controlled release systems.

The E to Z isomerization is a key feature of azobenzene (B91143) and its derivatives. In the context of a coordination polymer, this isomerization can lead to a change in the porosity or other physical properties of the material. The reverse Z to E isomerization can often be triggered by irradiation with a different wavelength of light or by thermal means, making the process reversible.

The table below outlines the expected photochemical reactions of this compound metal complexes based on the known reactivity of related compounds.

| Photochemical Reaction | Description | Potential Application | Analogous System |

| E to Z Photoisomerization | Reversible transformation of the linear trans-azpy ligand to the bent cis-azpy ligand upon light irradiation. | Photoswitchable materials, photomechanical effects, controlled guest release from MOFs. | Azobenzene derivatives, (E)-1,2-di(4-pyridyl)ethylene. nih.gov |

| [2+2] Photocycloaddition | Possible intermolecular reaction between two adjacent azpy ligands in a suitably pre-organized crystal lattice, leading to a diazetidine ring. | Synthesis of novel coordination polymers with altered connectivity and properties. | (E)-1,2-di(pyridin-4-yl)ethene (dpe) in coordination polymers. researchgate.net |

The efficiency of these photochemical processes, including the quantum yield of isomerization, will be dependent on several factors, such as the nature of the metal ion, the coordination geometry, and the rigidity of the surrounding environment (e.g., in solution versus in a crystalline solid). The metal center can also play a role in the photophysics of the ligand by influencing the energies of the excited states involved in the photoreaction, such as through metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) states. researchgate.net The study of the photochemical reactivity of this compound metal complexes is a promising field for the development of new functional materials with light-responsive properties.

Photoresponsive Behavior of E 1,2 Di Pyridin 4 Yl Diazene and Its Derivatives

Trans-to-Cis Photoisomerization Mechanisms of (E)-1,2-di(pyridin-4-yl)diazene

The hallmark of this compound's photoresponsive behavior is its ability to isomerize from the thermally stable trans (E) form to the metastable cis (Z) form upon exposure to light. This process is reversible, with the cis isomer reverting to the trans form either thermally or through irradiation with a different wavelength of light.

Wavelength-Dependent Isomerization Upon UV and Visible Light Irradiation

The trans-to-cis photoisomerization of this compound is highly dependent on the wavelength of the irradiating light. Typically, the trans isomer absorbs light in the ultraviolet (UV) region, which triggers its conversion to the cis isomer. Conversely, the cis isomer can be converted back to the trans form by irradiation with visible light. This wavelength-selectivity allows for a degree of control over the isomeric composition of a sample. For instance, irradiation of a solution of 1,2-di(4-pyridyl)ethylene with UV light leads to the transformation of the trans-isomer into the cis-isomer. nih.govresearchgate.net This process can be monitored by techniques like NMR and UV spectroscopy. nih.govresearchgate.net In some cases, this photoisomerization can be partially reversed with UV light, allowing for cycling between the cis and trans states. researchgate.net

Thermal Reversion from Cis to Trans Isomer and Its Kinetics

In the absence of light, the metastable cis-1,2-di(pyridin-4-yl)diazene will thermally revert to the more stable trans isomer. The rate of this thermal back-reaction is a crucial parameter for applications, as it determines the stability of the cis state. The kinetics of this process can be influenced by factors such as the solvent and the presence of substituents on the pyridine (B92270) rings. For some related push-pull azobenzene (B91143) derivatives, the thermal isomerization from cis to trans exhibits higher energy barriers than the parent azobenzene molecule, suggesting potential for use in various technological applications. chemrxiv.org

Photoisomerization Dynamics in Solution and Crystalline Phases

The photoisomerization of this compound can occur in both solution and the solid crystalline phase. researchgate.net However, the dynamics of the process can be significantly different in these two environments. In solution, the molecule has greater conformational freedom, and the isomerization process is primarily governed by intramolecular forces and solvent interactions. In the crystalline phase, the molecule's movement is constrained by the crystal lattice. Despite these constraints, photoisomerization can still occur and can even lead to macroscopic effects such as the bending of crystalline microribbons and nanowires. researchgate.net The efficiency of this process in the solid state is remarkable and can prevent dimerization side reactions. researchgate.net Studies on similar photoswitching molecules like 1,2-di(4-pyridyl)ethylene (DPE) have explored the excited state relaxation in both nanocrystal/microcrystal suspensions and solution to understand the initial events of their excited states. researchgate.net

Influence of Molecular Environment and Supramolecular Interactions on Photoisomerization

The photoisomerization behavior of this compound is not solely an intrinsic property of the molecule but is also significantly influenced by its immediate surroundings. Supramolecular interactions and the nature of the solvent can modulate the rates and efficiencies of both the forward and reverse isomerization reactions.

Effects of Protonation and Solvent Environment on Photoisomerization Rates

The nitrogen atoms in the pyridine rings of this compound can be protonated in acidic conditions. This protonation can have a profound effect on the electronic structure of the molecule and, consequently, its photoisomerization behavior. For the related molecule 4,4'-vinylenedipyridine, protonation has been shown to trigger changes in the bonding at the molecule-metal interface, which in turn controls conductance switching. researchgate.net The solvent environment also plays a critical role. The polarity of the solvent can influence the relative energies of the ground and excited states, thereby affecting the absorption spectrum and the quantum yield of isomerization. Studies on the related compound 1,2-di(4-pyridyl)ethylene have been conducted in various solvents like acetone, acetonitrile, and chloroform (B151607) to understand these effects. nih.govresearchgate.net

Role of Hydrogen Bonding and Halogen Bonding in Modulating Isomerization Characteristics

The pyridine nitrogen atoms of this compound can act as hydrogen bond acceptors. The formation of hydrogen bonds with solvent molecules or other co-dissolved species can influence the photoisomerization process. For example, in the case of a similar molecule, the loss of a hydrogen bond with a water molecule was linked to the trans-to-cis isomerization mechanism. nih.gov Similarly, the introduction of halogen atoms onto the pyridine rings can lead to halogen bonding interactions, which can also be used to control the supramolecular assembly and potentially the photoresponsive properties. Azopyridines, in general, offer more avenues for material design through hydrogen bonding and coordination chemistry compared to azobenzenes. researchgate.net

Photoisomerization within Polymer-Tethered Systems

The integration of photochromic molecules like this compound into polymer structures is a key strategy for developing advanced photoresponsive materials. When tethered to a polymer backbone, the reversible E ↔ Z photoisomerization of the diazene (B1210634) units can be harnessed to induce significant changes in the macroscopic properties of the polymer. The process involves attaching the diazene molecules as side chains or incorporating them directly into the main chain of the polymer.

Upon irradiation with light of a specific wavelength (typically UV light for the E-to-Z transition), the linear, planar (E)-isomer of the diazene converts to the bent, less stable (Z)-isomer. This molecular-level geometric change, when occurring collectively among many tethered units, disrupts the polymer chain packing and conformation. This can lead to a variety of effects, such as changes in solubility, viscosity, and mechanical properties of the material. The process is often reversible; irradiation with visible light or thermal relaxation can induce the (Z)-to-(E) back-isomerization, allowing the material to return to its original state. Shape-changing polymers (SCPs) alter their shape as long as they are exposed to an appropriate stimulus, with the original shape being recovered as soon as the stimulus is removed. mdpi.com This capability for repeated, reversible shape change is a hallmark of these smart materials. mdpi.com

Photo-responsive liquid-crystalline elastomers (LCEs) are a particularly interesting class of these materials, combining the anisotropic properties of liquid crystals with the elasticity of polymer networks. mdpi.com In these systems, the isomerization of the tethered diazene units can disrupt the liquid-crystalline order, leading to macroscopic contraction or expansion of the material. This principle allows for the creation of light-driven actuators and artificial muscles.

Photomechanical Phenomena Induced by this compound Isomerization

The photoisomerization of this compound is not just a molecular phenomenon; it can be translated into mechanical work on a macroscopic scale. This is particularly evident in the solid state, where the collective action of isomerizing molecules within a crystalline lattice can generate significant internal stress, leading to observable mechanical effects.

Molecular crystals composed of photoswitchable molecules like diazene derivatives can exhibit remarkable photomechanical responses. When a single crystal of such a material is exposed to light, the constituent molecules on the irradiated surface undergo isomerization. The transformation from the linear (E)-isomer to the bent (Z)-isomer induces strain within the crystal lattice. This strain can cause the crystal to bend, twist, or curl away from the light source. rsc.org This deformation is a direct consequence of the change in molecular shape and volume. rsc.org

This process is often reversible. By changing the wavelength of the incident light to one that favors the back-isomerization (Z to E), the crystal can return to its original shape. This ability to undergo reversible deformation makes these molecular crystals candidates for light-powered actuators and robotics. researchgate.net The efficiency of the deformation depends on factors such as the crystal packing, the quantum yield of the isomerization, and the mechanical properties of the crystal. While many examples involve azobenzene derivatives, the fundamental principles are directly applicable to crystals of this compound. rsc.org

The principles of photoinduced deformation in single crystals can be extended to create larger, more complex photoresponsive materials with controllable macroscopic motion. By embedding photochromic molecules like this compound into polymer matrices or liquid crystal elastomers, materials can be engineered to exhibit pre-programmed shape changes upon illumination. mdpi.com

For instance, by creating a gradient of photochromic molecules within a polymer film, non-uniform internal stress can be generated upon irradiation, leading to complex bending or folding behaviors. The geometry of the material's movement is determined by its original three-dimensional shape and the nature of the light stimulus. mdpi.com This allows for a high degree of control over the material's shape. This technology is inspired by biomimetic systems, aiming to replicate the movements found in plants and animals. rsc.org The pioneering work in this area often utilized polymers functionalized with groups like cinnamic acid, which undergo photo-induced cycloaddition to fix a temporary shape. mdpi.com A similar approach using the isomerization of diazene compounds can achieve reversible shape changes without the need for chemical crosslinking and decrosslinking. mdpi.com

| Type of Motion | Driving Force | Potential Application | Reference |

|---|---|---|---|

| Bending | Photoisomerization-induced lattice strain | Actuators, Light-powered robotics | rsc.orgresearchgate.net |

| Expansion/Contraction | Change in molecular volume upon isomerization | Artificial muscles, Micropumps | rsc.org |

| Twisting/Coiling | Anisotropic strain propagation in the crystal | Micromanipulators, Soft robotics | researchgate.net |

| Rolling | Significant and continuous strain gradient | Light-driven motors | researchgate.net |

In some cases, the internal strain generated by the photoisomerization of molecules within a crystal is so significant that it can induce a solid-state phase transition. nih.gov This involves a change from one crystalline packing arrangement to another, different crystalline form. Light acts as a non-contact external stimulus that can be precisely controlled to trigger this transformation. nih.gov

This crystal-to-crystal transition is driven by the substantial difference in shape and size between the (E) and (Z) isomers. The crystal lattice of the (E)-isomer may not be able to accommodate the bent shape of the (Z)-isomer without reorganizing into a new, more stable packing arrangement. Such transitions are accompanied by changes in the optical, mechanical, and physical properties of the material. Research on photoinduced phase transitions often focuses on azobenzene and its derivatives due to their reversible isomerization. nih.gov For example, upon UV irradiation, some azobenzene derivative crystals can transform from a solid to a liquid state, a phenomenon known as photoinduced melting. nih.govnih.gov This crystal-to-liquid phase transition is a powerful way to harness photochemical reactions for material transformation. nih.govnih.gov

Integration of Photoresponsive this compound into Advanced Functional Systems

The unique photoswitchable nature of this compound makes it a valuable component for the development of advanced functional materials and devices. Its ability to change its properties in response to a light signal allows for its integration into systems for optical data storage, sensing, and optoelectronics.

The reversible E ↔ Z isomerization of this compound can be utilized to create fast and efficient photoswitches. The two isomers have distinct absorption spectra and dipole moments. By switching between these two states with light, one can modulate the transmission or absorption of light at a specific wavelength, forming the basis of an optical switch.

Furthermore, this compound serves as a versatile N-donor ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). alfa-chemistry.com In these structures, the diazene unit can be used as a photoresponsive linker. The isomerization of the diazene ligand within the framework can alter the structure and properties of the entire MOF. This change can affect the MOF's porosity, catalytic activity, or its interaction with guest molecules. This principle is applied in the design of chemical sensors, where the binding of an analyte can influence the photo-switching behavior, or conversely, where photoswitching can be used to control the uptake and release of guest molecules. alfa-chemistry.com For example, cobalt-based MOFs synthesized with this compound have been investigated as electrocatalysts for water splitting. alfa-chemistry.com

| Property | Description | Relevance to Application | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀H₈N₄ | Defines the basic building block. | |

| Isomerization | Reversible E ↔ Z transition under UV/Vis light | Core mechanism for switching and actuation. | |

| Coordination Sites | Nitrogen atoms on pyridyl rings act as N-donor ligands | Enables integration into Metal-Organic Frameworks (MOFs) and coordination polymers for sensing. | alfa-chemistry.com |

| Redox-Active Azo Group | The –N=N– group can participate in redox reactions | Offers potential for electrochemically-controlled switching in addition to photoswitching. |

Light-Driven Actuators and Responsive Materials Design

The integration of photochromic molecules like this compound into material architectures enables the fabrication of light-driven actuators. These materials can convert light energy directly into mechanical work, leading to macroscopic changes in shape, such as bending, twisting, or contracting. This capability stems from the reversible isomerization of the diazene unit between its stable (E) and metastable (Z) forms upon irradiation with specific wavelengths of light. This molecular-level conformational change, when translated through the material's structure, can generate significant force and motion, making these materials promising for applications in soft robotics, microfluidics, and remotely controlled devices.

The design of such responsive materials often involves incorporating the photochromic diazene moiety into polymer structures, either as part of the main chain, as a cross-linker, or as a pendant side-chain. The efficiency of the photomechanical response is influenced by several factors, including the concentration of the photochromic unit, the polymer's modulus and morphology, and the orientation of the diazene molecules within the material.

Recent research has explored the development of photo-actuating materials based on derivatives of this compound. A notable example involves the incorporation of azopyridine chromophores into polyimide backbones. In one study, polyimides with covalently attached 4-[4-(6-hydroxyhexyloxy)phenylazo]pyridine side chains were synthesized. researchgate.net These materials demonstrated a significant photomechanical response. researchgate.net For instance, a thin cantilever (~20 µm thick) of this azo-polyimide could achieve a bending angle of up to 70° when exposed to 365 nm UV light with an intensity of 70 mW/cm². researchgate.net This actuation is driven by the trans-cis photoisomerization of the azopyridine units, which creates a strain gradient across the thickness of the polymer film, resulting in a macroscopic bending motion. researchgate.net The researchers noted that the photomechanical behavior is dependent on factors such as the intensity of the light and the sample's dimensions. researchgate.net

The following table summarizes the photomechanical performance of a representative material incorporating an azopyridine derivative.

| Material Composition | Actuator Form | Light Source | Light Intensity | Observed Actuation |

| Polyimide with side-chain 4-[4-(6-hydroxyhexyloxy)phenylazo]pyridine | Cantilever (~20 µm thick) | 365 nm UV light | 70 mW/cm² | Bending angle of 70° |

This data underscores the potential of designing polymers with tailored photoresponsive behavior by leveraging the unique properties of azopyridine-based compounds. The ability to induce substantial and controlled mechanical motion using a remote light stimulus opens avenues for advanced applications in smart materials and actuators.

Supramolecular Chemistry and Self Assembly of E 1,2 Di Pyridin 4 Yl Diazene

(E)-1,2-di(pyridin-4-yl)diazene as a Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The utility of this compound as a linker in MOFs and CPs is well-established. sigmaaldrich.com Its ability to bridge metal centers leads to the formation of extended networks with diverse topologies and potential applications in areas such as gas storage, catalysis, and sensing. alfa-chemistry.comchemrxiv.org

Design Principles for this compound-Based MOFs and CPs

The design of MOFs and CPs incorporating this compound relies on several key principles:

Coordination Geometry of Metal Ions: The choice of the metal ion and its preferred coordination geometry plays a crucial role in determining the final structure of the framework. Different metal ions (e.g., Zn, Cu, Co) will lead to different network topologies. nih.gov

Ancillary Ligands: The use of auxiliary ligands, often dicarboxylates or other polytopic linkers, in conjunction with this compound allows for the construction of more complex and higher-dimensional frameworks. alfa-chemistry.comrsc.org The interplay between the different ligands dictates the final topology.

Synthesis Conditions: Factors such as solvent, temperature, and pH can influence the crystallization process and direct the formation of specific framework structures. rsc.org

Structural Diversity and Topological Networks of this compound-Containing Frameworks

The combination of this compound with various metal ions and ancillary ligands has led to a rich variety of framework structures with different dimensionalities and topologies. rsc.org

| Framework Type | Metal Ion | Ancillary Ligand | Resulting Topology | Reference |

| 2D Square Lattice | Ni(II) | (E)-5-(phenyldiazenyl)isophthalate | sql | alfa-chemistry.com |

| 2D Layered | Co(II) | 4,5-di(4'-carboxyphenyl)phthalic acid | Not specified | alfa-chemistry.com |

| 3D Framework | Co(II) | Not applicable (with other N-donor) | Not specified | alfa-chemistry.com |

For example, a two-dimensional (2D) square lattice (sql) topology has been observed in a nickel-based coordination network where this compound acts as one of the connecting ligands. alfa-chemistry.com In other instances, it has been incorporated into cobalt-based MOFs, forming both 2D layered structures and 3D frameworks depending on the presence and nature of other co-ligands. alfa-chemistry.com The structural diversity highlights the versatility of this ligand in creating a wide range of porous materials. eurjchem.com

Cocrystallization Studies of this compound

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. This compound has been successfully cocrystallized with various molecules, particularly organic acids, to form novel supramolecular assemblies. alfa-chemistry.comnih.gov

Preparation and Structural Determination of Cocrystals with this compound

The preparation of cocrystals involving this compound is typically achieved through solution-based methods. scielo.br

Slow Evaporation: A common method involves dissolving stoichiometric amounts of this compound and a coformer in a suitable solvent or solvent mixture. Slow evaporation of the solvent under ambient conditions allows for the gradual growth of single crystals suitable for X-ray diffraction analysis. alfa-chemistry.com For instance, cocrystals with certain organic acids have been successfully obtained from methanol (B129727) solutions within 48 hours. alfa-chemistry.com

Structural Determination: Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of molecules within the cocrystal lattice. alfa-chemistry.com This technique provides detailed information about bond lengths, bond angles, and the nature of intermolecular interactions. The composition ratio of the coformers in the asymmetric unit is also determined through this method. alfa-chemistry.com

A notable example is the cocrystallization of this compound with gallic acid and methanol, which resulted in a molecular crystal with a 3:2:2 molar ratio. nih.gov

Non-Covalent Interactions (e.g., Hydrogen Bonds) in this compound Cocrystals

Non-covalent interactions are the primary driving forces for the formation of cocrystals and play a crucial role in defining their structure and stability. rsc.orgrsc.org In cocrystals of this compound, a variety of these interactions are observed.

Hydrogen Bonding: The pyridyl nitrogen atoms of this compound are effective hydrogen bond acceptors. In cocrystals with organic acids, strong O–H···N hydrogen bonds are typically formed between the carboxylic acid group of the coformer and the pyridyl nitrogen. nih.govnih.gov These interactions are fundamental in holding the constituent molecules together.

π-π Stacking: The aromatic pyridyl rings of this compound can engage in π-π stacking interactions with other aromatic systems present in the cocrystal, including adjacent diazene (B1210634) molecules or aromatic rings of the coformer. nih.govresearchgate.net For example, in the cocrystal with gallic acid, a centroid-centroid distance of 3.637 Å was observed, indicative of significant π-π stacking. nih.gov

| Cocrystal System | Key Non-Covalent Interactions | Reference |

| This compound with Gallic Acid | O–H···N hydrogen bonds, π-π stacking | nih.gov |

| (E)-1,2-di(pyridin-4-yl)ethene with 4-Alkoxybenzoic Acids | O–H···N hydrogen bonds | nih.gov |

Influence of Cocrystal Formation on Photoresponsive and Mechanical Properties

The formation of cocrystals can significantly alter the solid-state properties of this compound.

Photoresponsive Properties: The diazene bridge in this compound can undergo a reversible E/Z (trans/cis) isomerization upon irradiation with light of a specific wavelength. This photochromic behavior can be influenced by the crystal packing and intermolecular interactions within a cocrystal. The constrained environment of a crystal lattice can either inhibit or modify the photoisomerization process. While the potential for tuning photoresponsiveness through cocrystallization is significant, detailed studies specifically on the photoresponsive properties of this compound cocrystals are an area of ongoing research.

Mechanical Properties: The mechanical properties of molecular crystals, such as elasticity and plasticity, are directly related to the underlying crystal structure and the strength of intermolecular interactions. The introduction of strong and directional hydrogen bonds through cocrystallization can lead to a more robust crystal lattice, potentially enhancing the mechanical stability of the material. The specific arrangement of molecules and the nature of the non-covalent interactions will dictate the response of the cocrystal to mechanical stress. Further investigation into the mechanical behavior of this compound cocrystals is warranted.

This compound in Supramolecular Polymers and Assemblies

This compound serves as a key component in the fabrication of supramolecular polymers and assemblies due to its ability to form directional and reversible non-covalent bonds. nih.govnih.gov These interactions are fundamental to creating materials with dynamic properties that can be controlled by external stimuli.

Design of Switchable and Multiresponsive Supramolecular Polymers Incorporating this compound

The integration of this compound into supramolecular polymers allows for the design of materials that can be switched between different states. This "switchability" is often triggered by light, which induces the trans-cis isomerization of the azopyridine unit. researchgate.netresearchgate.net This geometric change at the molecular level can translate into macroscopic changes in the polymer's properties. For instance, polymers incorporating this compound can exhibit photo-tunable mechanical properties. researchgate.netresearchgate.net The strength of interactions within the polymer network can be altered by light, leading to changes in crosslinking density. researchgate.netresearchgate.net

Furthermore, the pyridyl groups of this compound introduce additional responsiveness to stimuli such as pH and the presence of metal ions. nih.gov This multiresponsive nature is highly desirable for the creation of "smart" materials. The ability to control self-assembly and polymer architecture through various orthogonal stimuli opens up possibilities for creating complex and functional systems. nih.gov

Host-Guest Chemistry Involving this compound and Macrocyclic Hosts

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a host molecule, often a macrocycle, and a guest molecule. rsc.orgnih.govnih.gov this compound can act as a guest, interacting with various macrocyclic hosts. These interactions are driven by a combination of forces, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govnih.gov

The complexation of this compound within a macrocyclic host can significantly influence its properties, such as its photoisomerization behavior. The confined environment of the host's cavity can stabilize one isomer over the other or alter the kinetics of the isomerization process. This provides a mechanism for fine-tuning the photoresponsive behavior of the system. The use of macrocycles like pillararenes has been shown to be effective in binding guest molecules, with the potential for creating stimuli-responsive systems. aalto.fi

Table 1: Examples of Host-Guest Systems and their Characteristics

| Host Macrocycle | Guest | Driving Interactions | Potential Application | Reference |

| Pillar[n]arenes | Homoserine lactones | Hydrophobic interactions, Hydrogen bonding | Quorum sensing inhibition | aalto.fi |

| Crown Ethers | Dialkylammonium salts | Ion-dipole, Hydrogen bonding | Fluorescent supramolecular polymers | nih.gov |

| Calix[n]arenes | Various small molecules | Hydrophobic interactions, π-π stacking | Molecular sensing, Drug delivery | nih.gov |

| Cucurbit[n]urils | Various small molecules | Hydrophobic interactions, Ion-dipole | Molecular recognition, Catalysis | nih.gov |

This table provides a general overview of common macrocyclic hosts and the types of interactions they engage in, which are relevant to the potential host-guest chemistry of this compound.

Self-Assembly Processes at Surfaces and Interfaces Mediated by this compound

The self-assembly of this compound at surfaces and interfaces is crucial for the development of functional thin films and modified surfaces. The pyridyl groups can interact with surfaces, directing the orientation and packing of the molecules. This controlled assembly can be used to create surfaces with switchable properties, such as wettability or adhesion, that can be modulated by light.

For example, co-crystallization of this compound with other molecules, such as tetrafluoroterephthalic acid, can lead to the formation of co-crystals that exhibit photoinduced mechanical responses. mdpi.com This highlights how self-assembly into well-defined structures can translate molecular-level photo-switching into macroscopic motion. Furthermore, the formation of two-dimensional coordination networks on surfaces demonstrates the utility of this compound in creating ordered, functional interfaces. alfa-chemistry.com

Applications of this compound in Photoresponsive Soft Matter and Liquid Crystals

The photoresponsive nature of this compound and its derivatives makes them highly valuable components in the formulation of photoactive soft materials, particularly liquid crystals and elastomers. mdpi.comrsc.org

Azopyridine Derivatives in Photoresponsive Liquid Crystals and Elastomers

Azopyridine derivatives, including this compound, are incorporated into liquid crystals and elastomers to impart light-sensitivity. mdpi.comresearchgate.net In liquid crystals, the photoisomerization of the azopyridine moiety can disrupt the liquid crystalline order, leading to a phase transition to an isotropic state. mdpi.comrsc.org This effect can be harnessed in applications such as optical switching and data storage.

Hierarchical supramolecular liquid crystals can be formed through the self-assembly of azopyridine derivatives with other molecules, such as aromatic polyols, via hydrogen bonding. mdpi.commdpi.com These systems can exhibit rapid photoresponses and have potential applications in organic optoelectronics. mdpi.com In elastomers, the photoisomerization can induce mechanical stress, leading to light-driven actuation and the development of soft robotics.

Photoinduced Phase Transitions and Reorganization in this compound-Doped Systems

Doping various material systems with this compound can induce photoresponsive behavior. The light-induced trans-cis isomerization of the dopant molecules can trigger significant changes in the host material. nih.govnih.gov These photoinduced phase transitions are a result of the change in molecular shape and polarity of the azopyridine upon isomerization, which alters the intermolecular interactions within the system. nih.gov

These transitions can be extremely fast, occurring on the femtosecond to picosecond timescale, and are driven by electronic excitations that change the cohesive energy of the material. nih.govnih.gov For instance, in a liquid crystalline gel formed with an azopyridine derivative, UV light can induce a gel-sol transition accompanied by a change in morphology. mdpi.com This is attributed to the light-induced isomerization and its effect on the non-covalent interactions holding the gel network together. mdpi.com Similarly, photoinduced transitions in complex solids can be triggered by nonthermal carrier populations or charge fluctuations. nih.gov

Research on Thermoresponsive Polymers Tethered with this compound Remains a Niche Field

A thorough review of available scientific literature reveals a notable absence of specific research focused on the thermoresponsive properties of polymers tethered with the chemical compound this compound. While the broader field of thermoresponsive polymers, including those containing pyridine (B92270) moieties, is well-documented, specific studies detailing the influence of the this compound group on the thermal behavior of polymers, such as their Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST), are not publicly available.

Thermoresponsive polymers are a class of "smart" materials that undergo a phase transition in response to temperature changes, making them highly attractive for a variety of applications. The incorporation of different chemical groups, such as pyridine, can significantly influence these properties. Research on pyridine-containing polymers has shown that their thermoresponsive behavior can be finely tuned by external stimuli like pH and the addition of salts. For instance, studies on polyacrylamide-based block copolymers bearing pyridine groups have demonstrated unique salt-induced LCST behavior. researchgate.net Similarly, functional polymers based on the 2,6-diaminopyridine (B39239) motif have been shown to exhibit tunable UCST behavior in water/alcohol mixtures. rsc.orgresearchgate.net

These studies underscore the principle that the pyridine group's ability to engage in hydrogen bonding and respond to protonation can be harnessed to control the solubility of the polymer chain with temperature. However, the specific impact of the diazo group and the para-position of the nitrogen in the pyridine rings of this compound on a polymer's thermoresponsive characteristics has not been a subject of published research.

Consequently, there are no detailed research findings or data tables available to populate a discussion on the "Thermoresponsive Properties of Polymers Tethered with this compound." The synthesis and use of this compound are documented primarily in the context of coordination chemistry and materials science, where it serves as a ligand for forming metal-organic frameworks, but not in the realm of thermoresponsive polymers.

Until specific research is conducted and published in this niche area, a detailed, evidence-based article on this specific topic, including the requested data tables, cannot be generated. The scientific community has yet to explore the potential of this particular compound in the design of novel thermoresponsive materials.

Theoretical and Computational Investigations of E 1,2 Di Pyridin 4 Yl Diazene

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of (E)-1,2-di(pyridin-4-yl)diazene. These computational methods allow for a detailed analysis of molecular orbitals, charge distribution, and geometric parameters.

The optimized geometry of this compound confirms its planar structure, a finding that is in agreement with experimental data obtained from single-crystal X-ray diffraction (SCXRD). The planarity of the molecule is crucial for its applications in constructing ordered supramolecular structures. A key structural parameter is the N=N double bond length, which has been experimentally determined to be approximately 1.25 Å . Theoretical calculations at various levels of theory can reproduce this value with high accuracy, validating the computational models.

The electronic properties of this compound are largely governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and its optical and electronic properties. A smaller HOMO-LUMO gap generally indicates higher reactivity and facile electronic transitions nih.gov. DFT calculations are commonly employed to determine these orbital energies. For analogous molecular systems, the HOMO-LUMO gap can be computationally predicted and correlated with experimental data from UV-Vis spectroscopy schrodinger.comnih.gov.

The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map. For this compound, the MEP would be expected to show regions of negative potential around the nitrogen atoms of the pyridine (B92270) rings and the diazene (B1210634) bridge, indicating their nucleophilic character and their propensity to act as hydrogen bond acceptors or coordination sites for metal ions.

| Parameter | Typical Computational Method | Calculated Value (Illustrative) | Significance |

|---|---|---|---|

| N=N Bond Length | B3LYP/6-311G(d,p) | ~1.25 Å | Indicates a strong double bond character in the diazene bridge. |

| Dihedral Angle (Py-N=N-Py) | B3LYP/6-311G(d,p) | ~180° | Confirms the trans and planar conformation of the molecule. |

| HOMO Energy | B3LYP/6-311G(d,p) | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | B3LYP/6-311G(d,p) | -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 4.0 eV | Influences chemical reactivity and electronic transitions. |

Molecular Dynamics Simulations of Isomerization and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational technique to study the time-dependent behavior of molecules, including conformational changes and isomerization processes. This compound is known to undergo a reversible E-to-Z (trans-to-cis) isomerization upon exposure to UV light . This photoisomerization is a key property for its application in molecular switches and photoresponsive materials.

MD simulations can provide atomistic insights into the mechanism of this photoisomerization. By simulating the molecule in its ground and excited electronic states, researchers can map the potential energy surface and identify the reaction pathways and transition states involved in the isomerization process. Nonadiabatic dynamics simulations, which account for transitions between different electronic states, are particularly useful for studying photochemical reactions. For instance, studies on similar pyridine-containing molecules like 4-methylpyridine (B42270) have successfully employed these methods to elucidate their photoisomerization mechanisms nih.gov.

In addition to photoisomerization, MD simulations can be used to study the conformational dynamics of the molecule, such as the rotation around the C-N single bonds connecting the pyridine rings to the diazene linker. While the planar conformation is the most stable, thermal fluctuations can lead to transient deviations from planarity. Understanding these conformational changes is important for predicting the molecule's behavior in different environments, such as in solution or when incorporated into larger molecular assemblies.

Computational Modeling of Intermolecular Interactions in Supramolecular Assemblies

The ability of this compound to form well-defined supramolecular assemblies, such as co-crystals and coordination polymers, is one of its most important characteristics alfa-chemistry.com. Computational modeling plays a crucial role in understanding and predicting the intermolecular interactions that govern the formation and stability of these assemblies.

The nitrogen atoms in the pyridine rings of this compound are effective hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as carboxylic acids, the molecule can form co-crystals with specific and predictable hydrogen bonding patterns, often involving O-H···N interactions nih.govnih.gov. Computational methods, including DFT and Hirshfeld surface analysis, can be used to quantify the strength of these hydrogen bonds and to analyze other non-covalent interactions, such as π-π stacking and C-H···π interactions, which also contribute to the stability of the crystal structure nih.govresearchgate.net. For instance, in a co-crystal with gallic acid, π-π stacking interactions with a centroid-centroid distance of 3.637 Å have been observed nih.gov.

| Interaction Type | Description | Typical Distance/Geometry | Computational Analysis Method |

|---|---|---|---|

| Hydrogen Bonding | O-H···N interactions between a donor molecule and the pyridyl nitrogen. | D-A distance of ~2.7-3.0 Å | DFT, QTAIM, NCI plot |

| π-π Stacking | Stacking between the aromatic pyridine rings of adjacent molecules. | Centroid-centroid distance of ~3.6-3.8 Å | DFT, Hirshfeld surface analysis |

| C-H···π Interactions | Interaction between a C-H bond and the π-system of a pyridine ring. | H···π distance of ~2.5-2.9 Å | DFT, Hirshfeld surface analysis |

Predictive Studies for Novel this compound-Based Materials and Their Functional Properties

Computational chemistry is not only used to understand existing systems but also to predict the properties of novel materials. By systematically modifying the structure of this compound in silico, for example, by adding functional groups to the pyridine rings, it is possible to tune its electronic and steric properties for specific applications.

One of the most promising areas for the application of this compound is in the design of metal-organic frameworks (MOFs). In these materials, the diazene compound acts as a linker that connects metal ions or clusters to form a porous, crystalline framework. The properties of the resulting MOF, such as its pore size, shape, and chemical environment, can be tailored by the choice of the linker and the metal. Computational screening methods can be used to predict the performance of hypothetical MOFs for applications such as gas storage, gas separation, and catalysis nih.govresearchwithrutgers.comrsc.orgewadirect.com. For instance, by simulating the adsorption of different gas molecules within the pores of a predicted MOF structure, it is possible to estimate its selectivity for a particular gas.

Furthermore, the photoresponsive nature of the diazene linker can be exploited to create "smart" MOFs whose properties can be controlled by light. Predictive studies can help in designing MOFs where the E-to-Z isomerization of the linker leads to a significant change in the framework's porosity or catalytic activity. These computational approaches accelerate the discovery of new functional materials by identifying the most promising candidates for experimental synthesis and testing.

Future Directions and Emerging Research Avenues for E 1,2 Di Pyridin 4 Yl Diazene

Development of Next-Generation (E)-1,2-di(pyridin-4-yl)diazene Functional Materials with Tunable Responses

The future development of functional materials incorporating this compound, often abbreviated as azpy, is centered on achieving highly specific and tunable responses to external stimuli. The inherent photoisomerization of the azo group from the trans (E) to the cis (Z) configuration under UV light is a key feature that researchers are looking to exploit more effectively. This photo-switching capability is foundational for creating dynamic materials.

Future research will likely focus on:

Smart Luminescent Materials: While materials based on the related compound 1,2-di(pyridin-4-yl)ethene exhibit tunable luminescence, they lack the specific gas-binding sites present in azpy-based frameworks. A primary research goal is to integrate the photoswitchable nature of azpy with emissive metal centers or organic fluorophores to create materials whose luminescence can be modulated by light, guest molecules, or other stimuli.

Guest-Responsive MOFs and Coordination Polymers: Azpy is a versatile N-donor ligand for constructing metal-organic frameworks (MOFs) and coordination polymers (CPs). A Zn-DPA·2H₂O framework has already demonstrated high CO₂ uptake. The next generation of these materials will aim for even greater selectivity and capacity for gas sorption and separation. Research will likely explore the introduction of additional functional groups onto the pyridyl rings to fine-tune pore environments and create highly specific binding pockets for target molecules.

Photo-controlled Molecular Switches: The E-to-Z isomerization is the basis for molecular switches. Future work will aim to incorporate these switches into more complex systems, such as controlling the catalytic activity of a MOF or modulating the electronic properties of a material in real-time.

| Material Type | Ligand(s) | Key Feature/Application | Reference |

|---|---|---|---|

| Coordination Polymer | This compound | High CO₂ uptake in the Zn-DPA·2H₂O framework. | |

| Photoresponsive Material | This compound | E-to-Z isomerization under UV light enables use in molecular switches. | |

| Luminescent Material | 1,2-di(pyridin-4-yl)ethene | Tunable luminescence, but lacks gas-binding sites of azpy. | |

| 2D Square Lattice | This compound, (E)-5-(phenyldiazenyl)isophthalate | Undergoes structural phase transition, affecting guest binding. | alfa-chemistry.com |

Exploration of Novel Catalytic Transformations and Energy-Related Applications

The electronic properties of the diazene (B1210634) bridge and the coordination capability of the pyridyl nitrogen atoms make azpy a compelling ligand for catalysis and energy-related applications.